2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide
Description
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group, a sulfanyl group, and an acetamide moiety
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN5OS/c13-7-2-1-3-8(4-7)16-11(19)6-20-12-17-9(14)5-10(15)18-12/h1-5H,6H2,(H,16,19)(H4,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVHYILPHAYOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide typically involves the following steps:
Preparation of 4,6-diaminopyrimidin-2-yl sulfanyl chloride: This intermediate is synthesized by reacting 4,6-diaminopyrimidin-2-ol with thionyl chloride (SOCl₂) under controlled conditions.
Coupling with 3-iodophenylamine: The resulting sulfanyl chloride is then reacted with 3-iodophenylamine in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the iodine atom, potentially leading to the formation of other derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like alkyl halides or aryl halides, along with suitable bases, can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(pyridin-2-yl)acetamide
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(pyrazin-2-yl)acetamide
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Uniqueness: 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-iodophenyl)acetamide stands out due to the presence of the iodine atom, which can impart unique chemical and biological properties compared to its analogs. This iodine atom can enhance the compound's reactivity and binding affinity, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
